3,4-dihydro-2H-1-benzopyran-7-amine hydrochloride 3,4-dihydro-2H-1-benzopyran-7-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18032990
InChI: InChI=1S/C9H11NO.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6H,1-2,5,10H2;1H
SMILES:
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol

3,4-dihydro-2H-1-benzopyran-7-amine hydrochloride

CAS No.:

Cat. No.: VC18032990

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

3,4-dihydro-2H-1-benzopyran-7-amine hydrochloride -

Specification

Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
IUPAC Name 3,4-dihydro-2H-chromen-7-amine;hydrochloride
Standard InChI InChI=1S/C9H11NO.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6H,1-2,5,10H2;1H
Standard InChI Key BZKMIBBHDHPOBF-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=C(C=C2)N)OC1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3,4-Dihydro-2H-1-benzopyran-7-amine hydrochloride (CAS: 2252149-46-3) consists of a benzopyran scaffold—a fused benzene and pyran ring system—with partial saturation at the 3,4-positions, rendering it a chromane derivative. The 7-position is substituted with an ethanamine group, which is protonated as a hydrochloride salt. The molecular formula is C₁₁H₁₆ClNO, with a molar mass of 229.7 g/mol .

The SMILES notation (C1CC2=C(C=C(C=C2)CCN)OC1) confirms the bicyclic structure, where the oxygen atom bridges the benzene and dihydropyran rings, and the ethylamine side chain extends from the benzene ring’s 7-position . X-ray crystallography or NMR data are unavailable, but computational models predict a planar benzene ring and a puckered dihydropyran moiety, with the amine group facilitating solubility in polar solvents .

Nomenclature and Synonyms

The systematic IUPAC name is 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride, reflecting the ethylamine substituent. Common synonyms include:

  • 7-(2-Aminoethyl)-3,4-dihydro-2H-1-benzopyran hydrochloride

  • 2-(Chromen-7-yl)ethylamine hydrochloride .

Regulatory identifiers include EC Number 967-560-4 and PubChem CID 82599542 .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 3,4-dihydro-2H-1-benzopyran-7-amine hydrochloride is documented, analogous benzopyran derivatives are synthesized via cyclization reactions. A patent by CN108148032B details a two-step process for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids, adaptable for amine derivatives :

  • Alkaline Condensation: Phenol derivatives react with γ-butyrolactone in the presence of a base (e.g., NaOH) to form intermediates.

  • Acid-Catalyzed Cyclization: The intermediate undergoes ring closure using catalysts like ZnCl₂ or trifluoromethanesulfonic acid at elevated temperatures (150°C) .

For the target amine, substituting the carboxylic acid precursor with a nitrile or nitro group followed by reduction could introduce the amine functionality. For example, catalytic hydrogenation of a nitro intermediate (e.g., 7-nitro-3,4-dihydro-2H-1-benzopyran) using Pd/C or Raney nickel may yield the primary amine, which is then treated with HCl to form the hydrochloride salt .

Optimization and Yield

Example 5 of CN108148032B reports a 45% yield for 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid using trifluoromethanesulfonic acid . Adapting this for amine synthesis would require optimizing reaction time, temperature, and stoichiometry to mitigate side reactions such as over-reduction or decomposition.

Physicochemical Properties

Spectral Characteristics

  • ¹H NMR: Predicted signals include aromatic protons (δ 6.8–7.7 ppm), methylene groups adjacent to oxygen (δ 3.5–4.2 ppm), and amine protons (δ 1.2–2.4 ppm) .

  • IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C-O (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) are expected .

Solubility and Stability

The hydrochloride salt enhances water solubility compared to the free base. Experimental data are lacking, but analogous amines exhibit solubility in polar solvents (water, ethanol) and poor solubility in nonpolar solvents (hexane) . Stability under ambient conditions is likely compromised by hygroscopicity, necessitating storage in airtight containers .

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